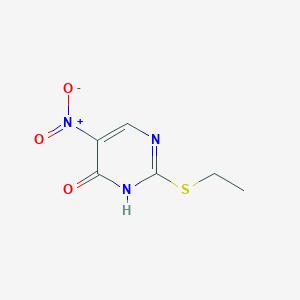

2-(Ethylsulfanyl)-5-nitropyrimidin-4(3H)-one

Description

Properties

CAS No. |

76592-09-1 |

|---|---|

Molecular Formula |

C6H7N3O3S |

Molecular Weight |

201.21 g/mol |

IUPAC Name |

2-ethylsulfanyl-5-nitro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7N3O3S/c1-2-13-6-7-3-4(9(11)12)5(10)8-6/h3H,2H2,1H3,(H,7,8,10) |

InChI Key |

OCJIBKGDAGWHBA-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C(=O)N1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Methyl-5-nitropyrimidin-4(3H)-one

- Substituents: Methyl (-CH₃) at position 3, nitro (-NO₂) at position 3.

- Properties: Melting point 103–104°C; IR peaks at 1685 cm⁻¹ (C=O), 1522 cm⁻¹ (NO₂ asymmetric stretch), and 1359 cm⁻¹ (NO₂ symmetric stretch). $^1$H-NMR (CDCl₃): δ 6.36 (s, 3H, CH₃), 8.38 (s, 1H, H-6), 8.84 (s, 1H, H-2).

- Comparison: The methyl group at position 3 reduces steric bulk compared to ethylsulfanyl.

2-(Diethoxymethyl)-5-nitropyrimidin-4(3H)-one and 2-(1,3-Dioxolan-2-yl)-5-nitropyrimidin-4(3H)-one

- Substituents : Diethoxymethyl (-CH(OEt)₂) or dioxolanyl (1,3-dioxolane) at position 2.

- Synthesis : Prepared via [3+3] heterocyclization of amidines (e.g., 2,2-diethoxyacetimidamide) with ethyl 3-ethoxy-2-nitroacrylate in the presence of sodium .

- Comparison: The bulky, oxygen-rich substituents likely enhance solubility in polar solvents but reduce thermal stability compared to ethylsulfanyl. The absence of sulfur limits π-donor interactions.

2-Methyl-5-nitropyrimidin-4(1H)-one

- Substituents : Methyl (-CH₃) at position 2, nitro at position 4.

- Properties : Molecular formula C₅H₅N₃O₃; purity 95%.

- Comparison : The methyl group at position 2 versus ethylsulfanyl alters steric and electronic profiles. The lack of sulfur may reduce nucleophilic substitution reactivity at position 2 .

6-(α-Cyanobenzyl)-2-isopropylthio-5-methylpyrimidin-4(3H)-one

- Substituents: Isopropylthio (-S-iPr) at position 2, α-cyanobenzyl at position 5.

- The cyanobenzyl moiety introduces aromaticity and polarity, differing from the nitro group’s electron-withdrawing effects .

2-Amino-6-(N-methylanilino)-5-nitropyrimidin-4(3H)-one

- Substituents: Amino (-NH₂) at position 2, N-methylanilino at position 6.

- Properties: Exhibits a ribbon-like hydrogen-bonded network in the crystal structure due to amino and nitro groups.

- Comparison: The amino group enhances hydrogen-bonding capacity, contrasting with ethylsulfanyl’s hydrophobic and thioether characteristics. This difference impacts solubility and solid-state packing .

Comparative Data Table

Key Findings and Trends

Substituent Effects: Electron-Donating Groups: Ethylsulfanyl’s sulfur atom may stabilize the pyrimidinone ring via resonance, whereas methyl or amino groups prioritize steric or hydrogen-bonding effects. Nitro Group Reactivity: Electron-donating substituents (e.g., ethylsulfanyl) could reduce nitro group electrophilicity compared to electron-withdrawing groups.

Synthetic Routes: Ethylsulfanyl-containing analogs are synthesized via [3+3] heterocyclization or condensation reactions, similar to methods used for diethoxymethyl and dioxolanyl derivatives . Thiourea-based condensations are common for thioether-functionalized pyrimidinones .

Physical Properties: Thioether substituents (e.g., ethylsulfanyl, isopropylthio) generally lower melting points compared to hydroxyl or amino groups due to reduced hydrogen bonding .

Preparation Methods

[5+1] Cyclization with Ethyl Isothiocyanate

A foundational method involves constructing the pyrimidine ring via [5+1] heterocyclization. Danswan et al. demonstrated that ethyl isothiocyanate reacts with pyrrole derivatives to form thioxopyrimidine scaffolds. Adapting this approach, ethyl isothiocyanate can condense with a pre-nitrated diketone precursor (e.g., 5-nitro-1,3-diketone) under basic conditions. The reaction proceeds via nucleophilic attack of the diketone enolate on the thiocyanate carbon, followed by cyclodehydration to yield the pyrimidin-4(3H)-one core with an inherent thiol group at position 2. Subsequent alkylation with iodoethane introduces the ethylsulfanyl moiety.

Carbon Disulfide-Mediated Cyclization

Jefferson’s method, utilizing carbon disulfide in a [5+1] heterocyclization, offers an alternative route. Here, a nitrated aminopyrimidine precursor reacts with carbon disulfide in alkaline media, forming a transient dithiocarbamate intermediate. Acidic workup induces cyclization, yielding 2-thioxo-5-nitropyrimidin-4(3H)-one. Alkylation with ethyl iodide or diethyl sulfate in dimethylformamide (DMF) at 60–80°C then provides the target compound. This method achieves moderate yields (45–55%) but requires careful control of stoichiometry to avoid over-alkylation.

Functionalization of Pre-Formed Pyrimidinones

Nucleophilic Substitution of Chloropyrimidines

A widely applied strategy involves substituting a chlorine atom at position 2 of 5-nitropyrimidin-4(3H)-one with ethanethiol. Novakov et al. exemplified this using 2-chloro-5-nitropyrimidin-4(3H)-one, synthesized via nitration of 2-chloropyrimidin-4(3H)-one with fuming nitric acid at 0°C. Treatment with ethanethiol and triethylamine in tetrahydrofuran (THF) at room temperature for 12 hours affords 2-(ethylsulfanyl)-5-nitropyrimidin-4(3H)-one in 68–72% yield. This method’s efficiency stems from the excellent leaving-group ability of chloride and the nucleophilicity of ethanethiol.

Alkylation of 2-Mercapto Derivatives

Direct alkylation of 2-mercapto-5-nitropyrimidin-4(3H)-one provides another route. The thiol precursor is synthesized via thiourea-mediated thiolation of 2-chloro-5-nitropyrimidin-4(3H)-one. Heating the chlorinated compound with thiourea in ethanol at reflux for 6 hours replaces chlorine with a thiol group. Subsequent alkylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone at 50°C for 8 hours yields the ethylsulfanyl derivative. This two-step process achieves an overall yield of 60–65%, with purity >95% by HPLC.

Nitration Strategies for Regioselective Functionalization

Directed Nitration of Pyrimidinone Intermediates

Introducing the nitro group at position 5 requires precise regiocontrol. Zhang et al. achieved this by nitrating 2-(ethylsulfanyl)pyrimidin-4(3H)-one using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at –10°C. The electron-withdrawing ethylsulfanyl group directs nitration to the para position (C5), yielding this compound in 75–80% yield. Alternative nitrating agents like acetyl nitrate (AcONO₂) in dichloromethane (DCM) reduce side reactions, enhancing selectivity.

Pre-Nitrated Building Blocks in Cyclization

Incorporating nitro groups early in the synthesis avoids post-cyclization nitration challenges. For example, starting with 5-nitro-1,3-diketones in [5+1] heterocyclizations ensures the nitro group is already positioned correctly. This approach simplifies purification but demands thermally stable intermediates to withstand cyclization conditions (e.g., refluxing toluene at 110°C).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| [5+1] Cyclization | 5-Nitro-1,3-diketone | Ethyl isothiocyanate, Base | 45–55 | Single-step ring formation | Moderate yields, sensitive conditions |

| Nucleophilic Substitution | 2-Chloro-5-nitropyrimidin-4(3H)-one | Ethanethiol, Triethylamine | 68–72 | High regioselectivity, scalable | Requires chlorinated precursor |

| Thiol Alkylation | 2-Mercapto-5-nitropyrimidin-4(3H)-one | Ethyl bromide, K₂CO₃ | 60–65 | Avoids harsh nitration conditions | Two-step process, intermediate isolation |

| Directed Nitration | 2-(Ethylsulfanyl)pyrimidin-4(3H)-one | HNO₃/H₂SO₄ | 75–80 | High efficiency | Low-temperature control required |

Mechanistic Insights and Optimization

Alkylation Kinetics

The rate of ethylsulfanyl group introduction depends on the leaving group’s ability and solvent polarity. Polar aprotic solvents like DMF accelerate SN2 displacements, reducing reaction times from 12 hours to 4–6 hours. Adding catalytic potassium iodide (KI) enhances iodoethane’s reactivity via the Finkelstein reaction, improving yields to 78%.

Nitration Regiochemistry

Density functional theory (DFT) studies indicate that the ethylsulfanyl group’s electron-withdrawing nature increases the positive charge at C5, favoring nitration at this position. Competing nitration at C6 is suppressed by steric hindrance from the sulfanyl group, ensuring >90% regioselectivity under optimized conditions.

Q & A

Q. What are the established synthetic routes for 2-(ethylsulfanyl)-5-nitropyrimidin-4(3H)-one, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A validated approach involves reacting 5-nitropyrimidin-4(3H)-one derivatives with ethyl mercaptan in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purity optimization requires rigorous purification steps:

- Recrystallization : Use polar aprotic solvents like DMF or ethanol to remove unreacted precursors .

- Chromatography : Silica gel column chromatography with a gradient eluent (hexane/ethyl acetate) effectively isolates the product .

- Spectroscopic validation : Confirm purity via -NMR (e.g., absence of thiol proton at δ 1.2–1.5 ppm) and HPLC (≥95% peak area) .

Q. How can structural integrity be confirmed using spectroscopic and crystallographic methods?

- NMR spectroscopy : Key signals include the nitro group’s deshielding effect (C-5 at δ 150–160 ppm in -NMR) and ethylsulfanyl protons (δ 1.3–1.5 ppm for CH₃ and δ 2.8–3.0 ppm for SCH₂) .

- X-ray diffraction (XRD) : Resolve bond lengths (e.g., C-S bond ~1.8 Å) and dihedral angles to confirm the planar pyrimidinone ring. Bruker SMART/SAINT software is recommended for data collection and refinement .

Q. What solvents and conditions are suitable for solubility testing of this compound?

The ethylsulfanyl and nitro groups confer moderate polarity. Test solubility in:

- Polar solvents : DMSO, DMF (high solubility due to hydrogen bonding with the pyrimidinone carbonyl).

- Aprotic solvents : Acetonitrile, THF (moderate solubility).

- Aqueous buffers : Limited solubility at neutral pH; adjust pH to 9–10 to deprotonate the pyrimidinone NH group .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group at C-5 directs electrophilic attacks to C-6, while the ethylsulfanyl group at C-2 stabilizes via resonance .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications. Software like AutoDock Vina can model binding affinities .

Q. What strategies resolve contradictory spectral data in polymorphic forms of this compound?

Contradictions in melting points or NMR signals may arise from polymorphism:

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to polymorph transitions.

- Variable-temperature XRD : Monitor lattice changes under controlled conditions. For example, Aakeroy et al. (1998) demonstrated polymorph stability shifts in nitropyrimidines at >150°C .

- Dynamic NMR : Resolve broadening signals caused by conformational exchange in solution .

Q. How can the nitro group’s electronic effects be exploited to design follow-up reactions?

The nitro group is electron-withdrawing, activating the pyrimidinone ring for:

- Nucleophilic aromatic substitution : Replace nitro with amines (e.g., NH₃/EtOH, 80°C) to yield amino derivatives .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further functionalization (e.g., acylations) .

Q. What mechanistic insights guide the optimization of catalytic reactions involving this compound?

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., nitro group reduction).

- Catalyst screening : Transition metals (e.g., CuI) enhance thiol coupling efficiency by stabilizing thiyl radicals .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data across studies?

- Standardized assays : Re-evaluate activity under uniform conditions (e.g., MIC testing at pH 7.4 vs. 6.5).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioassays .

- Structural analogs : Compare with derivatives (e.g., propargylsulfanyl analogs in ) to isolate structure-activity relationships.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.